

Unveiling the Stereochemistry of D-Sorbitol 6-Phosphate: A Technical Guide

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Compound of Interest

Compound Name: *D-Sorbitol 6-phosphate barium salt*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and biochemical significance of D-Sorbitol 6-phosphate. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research. This document delves into the precise spatial arrangement of its atoms, its role in metabolic pathways, and detailed methodologies for its synthesis, purification, and characterization.

Introduction to D-Sorbitol 6-Phosphate

D-Sorbitol 6-phosphate, also known as D-glucitol 6-phosphate, is a phosphorylated sugar alcohol that plays a crucial role in carbohydrate metabolism. It is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. The stereochemistry of this molecule is of paramount importance as it dictates its interaction with enzymes and its subsequent metabolic fate.

Stereochemical Configuration

The precise three-dimensional arrangement of atoms in D-Sorbitol 6-phosphate is defined by its stereochemical descriptors. According to the Cahn-Ingold-Prelog (CIP) priority rules, the systematic IUPAC name for D-Sorbitol 6-phosphate is [(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate[1]. This nomenclature unequivocally defines the

spatial orientation of the hydroxyl groups along the carbon backbone, which is crucial for its biological activity.

The "D" designation in D-Sorbitol 6-phosphate indicates its relationship to D-glucose. It is formed by the reduction of the aldehyde group of D-glucose 6-phosphate. This stereospecific conversion is catalyzed by the enzyme aldose reductase.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of D-Sorbitol 6-phosphate is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C6H15O9P	[1]
Molecular Weight	262.15 g/mol	[1]
IUPAC Name	[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate	[1]
CAS Number	20479-58-7	[1]
ChEBI ID	CHEBI:17044	[1]
PubChem CID	152306	[1]
Form	Solid	
Color	White	
Storage Temperature	-20°C	

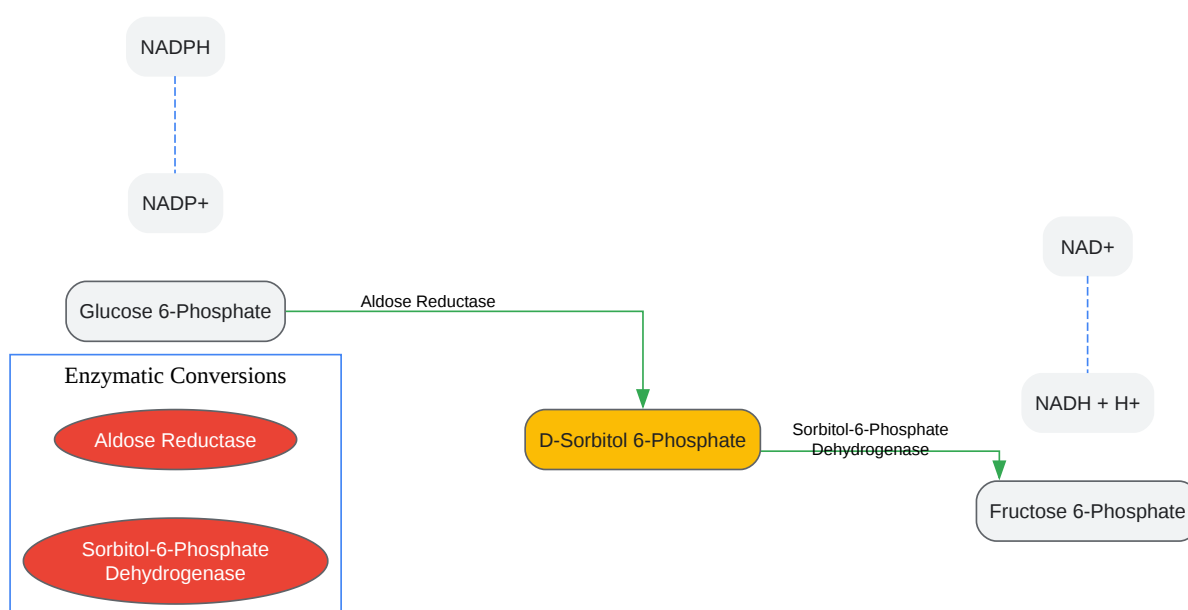
Metabolic Significance: The Polyol Pathway

D-Sorbitol 6-phosphate is a central intermediate in the polyol pathway. This pathway is particularly significant in tissues that can take up glucose independently of insulin. Under conditions of high glucose levels (hyperglycemia), the flux through the polyol pathway increases.

The pathway consists of two primary enzymatic steps:

- Reduction of Glucose 6-Phosphate: Aldose reductase catalyzes the NADPH-dependent reduction of glucose 6-phosphate to D-sorbitol 6-phosphate.
- Oxidation of D-Sorbitol 6-Phosphate: Sorbitol-6-phosphate dehydrogenase then oxidizes D-sorbitol 6-phosphate to fructose 6-phosphate, utilizing NAD⁺ as a cofactor[2].

This pathway's overactivation in diabetic conditions is implicated in the pathogenesis of various diabetic complications.



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The Polyol Pathway showing the central role of D-Sorbitol 6-Phosphate.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of D-Sorbitol 6-phosphate, intended for a scientific audience.

Enzymatic Synthesis of D-Sorbitol 6-Phosphate

This protocol describes the synthesis of D-Sorbitol 6-phosphate from D-fructose 6-phosphate using sorbitol-6-phosphate dehydrogenase.

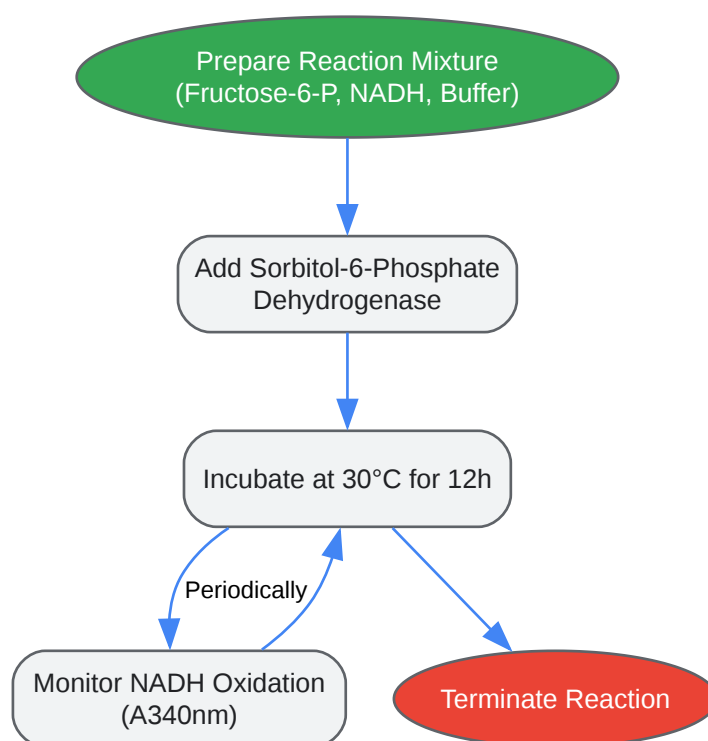
Materials:

- D-Fructose 6-phosphate sodium salt
- NADH (β -Nicotinamide adenine dinucleotide, reduced form)
- Sorbitol-6-phosphate dehydrogenase (S6PDH) from a suitable source (e.g., recombinant E. coli)
- Tris-HCl buffer (200 mM, pH 7.5)
- Magnesium chloride (MgCl_2) solution (10 mM)
- Deionized water

Procedure:

- Prepare a reaction mixture in a microcentrifuge tube containing the following components in the specified final concentrations:
 - Tris-HCl buffer: 200 mM
 - D-Fructose 6-phosphate: 3 mM
 - NADH: 0.15 mM
- Add an appropriate amount of purified Sorbitol-6-phosphate dehydrogenase to the reaction mixture.
- Incubate the reaction mixture at 30°C for 12 hours.

- Monitor the reaction progress by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a quenching agent.



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Workflow for the enzymatic synthesis of D-Sorbitol 6-Phosphate.

Purification by Ion-Exchange Chromatography

This protocol outlines the purification of D-Sorbitol 6-phosphate from the synthesis reaction mixture using anion-exchange chromatography.

Materials:

- Anion-exchange resin (e.g., DEAE-Sephacel or a similar weak anion exchanger)
- Chromatography column
- Tris-HCl buffer (20 mM, pH 8.0) - Start Buffer

- Tris-HCl buffer (20 mM, pH 8.0) with 1 M NaCl - Elution Buffer
- Peristaltic pump and fraction collector
- Conductivity meter and UV detector (280 nm)

Procedure:

- Equilibrate the anion-exchange column with 5-10 column volumes of Start Buffer until the pH and conductivity of the eluate match the buffer.
- Load the crude D-Sorbitol 6-phosphate synthesis mixture onto the column.
- Wash the column with 2-3 column volumes of Start Buffer to remove unbound and weakly bound impurities. Monitor the UV absorbance at 280 nm to ensure all non-binding proteins have eluted.
- Elute the bound D-Sorbitol 6-phosphate using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
- Collect fractions and monitor the elution profile using conductivity and UV absorbance.
- Assay the collected fractions for the presence of D-Sorbitol 6-phosphate using a suitable method (e.g., enzymatic assay or HPLC).
- Pool the fractions containing pure D-Sorbitol 6-phosphate and desalt if necessary.

Quantitative Analysis by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of D-Sorbitol 6-phosphate in biological samples.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Reagents:

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium acetate solution (20 mM, pH 9)
- D-Sorbitol 6-phosphate standard
- Stable isotope-labeled internal standard (e.g., $^{13}\text{C}_6$ -D-Sorbitol 6-phosphate)

Procedure:

- Sample Preparation:
 - For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
 - Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase starting condition.
- HPLC Conditions:
 - Column: HILIC column (e.g., ZIC-pHILIC)
 - Mobile Phase A: 20 mM Ammonium acetate in water
 - Mobile Phase B: Acetonitrile
 - Gradient: A suitable gradient starting with a high percentage of organic solvent (e.g., 85% B) and decreasing to elute the polar analyte.
 - Flow Rate: 0.3 mL/min

- Injection Volume: 5-10 μL
- MS/MS Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for D-Sorbitol 6-phosphate and the internal standard.
 - Optimize cone voltage and collision energy for maximum sensitivity.
- Quantification:
 - Generate a calibration curve using known concentrations of the D-Sorbitol 6-phosphate standard.
 - Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Structural Characterization by NMR Spectroscopy

This protocol describes the use of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of D-Sorbitol 6-phosphate.

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve a sufficient amount of purified D-Sorbitol 6-phosphate in deuterium oxide (D_2O).
- Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

^1H NMR Spectroscopy:

- Acquire a one-dimensional ^1H NMR spectrum.

- The spectrum will show complex multiplets for the protons on the carbon backbone due to extensive spin-spin coupling.
- Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to assign the proton signals and establish their connectivity.

^{13}C NMR Spectroscopy:

- Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
- The spectrum will show six distinct signals corresponding to the six carbon atoms of the sorbitol backbone.
- The chemical shifts of the carbon atoms will be influenced by the attached hydroxyl and phosphate groups.
- Two-dimensional heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the proton and carbon signals, aiding in the complete structural assignment.

Conclusion

This technical guide has provided a detailed examination of the stereochemistry of D-Sorbitol 6-phosphate, a critical intermediate in the polyol pathway. Understanding its precise three-dimensional structure is fundamental to comprehending its enzymatic conversions and its role in metabolic health and disease. The experimental protocols detailed herein offer a practical resource for researchers engaged in the synthesis, purification, and analysis of this important metabolite, facilitating further investigations into its biological functions and its potential as a therapeutic target.

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